molecular formula C22H24N2O3S B2620972 (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226453-03-7

(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2620972
CAS No.: 1226453-03-7
M. Wt: 396.51
InChI Key: MUYJKFIOTNTCIW-UHFFFAOYSA-N
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Description

The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a type of thiazinyl-thiazolidinone . Thiazolidinones are heterocyclic compounds that possess a wide range of biological actions from antibacterial to anticancer . They have been extensively researched in the field of research and have various medicinal properties such as antibacterial, antifungal, antioxidant, antidiabetic, anticancer, anti HIV, and anti-inflammatory .


Synthesis Analysis

Thiazinyl-thiazolidinone derivatives are synthesized by reacting involving condensation of aromatic aldehyde and ketone yields the corresponding chalcone . Amino thiazine is expected to form by reaction involving thiourea with chalcone in basic medium . Amino thiazine condenses with aldehyde yields the corresponding Schiff bases . Finally, the Schiff bases reaction involving with thioglycolic acid in the presence of zinc chloride catalyst to give the thiazolidinone derivatives .

Scientific Research Applications

Synthesis and Characterization

The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone and its derivatives have been the subject of various synthetic and analytical studies. For example, research on similar thiazole derivatives has involved their synthesis and characterization using techniques such as FT-IR, (1)H NMR, (13)C NMR, and elemental analysis. These studies often employ computational methods like density functional theory (DFT) to predict molecular geometries, vibrational frequencies, and electronic properties, aiding in the understanding of these compounds at a molecular level (Rajaraman et al., 2015).

Antibacterial Properties

Thiazole derivatives, closely related to the compound , have been synthesized and tested for their antibacterial activities. These studies involve the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, characterizing them through spectral and analytical data, and subsequently evaluating their antibacterial effectiveness. Such research is critical for the development of new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceuticals (Landage et al., 2019).

Advanced Material Applications

Compounds with thiazine and piperidine components have also been explored for their potential in advanced material applications, such as nonlinear optical (NLO) materials. Research involving the synthesis and DFT study of related compounds has shed light on their electronic structures, molecular electrostatic potentials, and frontier molecular orbitals. Such studies are foundational for understanding the physicochemical properties of these compounds and their applications in materials science (Huang et al., 2021).

Drug Design and In Silico Analysis

The structure and reactivity of compounds similar to this compound make them subjects of interest in drug design and discovery. In silico approaches towards the prediction of drug-likeness properties, along with in vitro microbial investigation, form an essential part of the research in this area. Such studies aim to explore the therapeutic potential of these compounds, with a focus on their antimicrobial, antifungal, and antimycobacterial activities (Pandya et al., 2019).

Properties

IUPAC Name

[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-16-7-9-18(10-8-16)24-15-21(22(25)23-13-11-17(2)12-14-23)28(26,27)20-6-4-3-5-19(20)24/h3-10,15,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYJKFIOTNTCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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